4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a synthetic derivative of coumarin, which has been extensively studied for its various biological and pharmaceutical properties.
Properties
Molecular Formula |
C25H20O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-18-14-17(30-25(27)23-20(28-2)10-7-11-21(23)29-3)12-13-19(18)31-24(26)22(15)16-8-5-4-6-9-16/h4-14H,1-3H3 |
InChI Key |
UTNDAOIFKACEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 2,6-dimethoxybenzoic acid under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization from ethanol to obtain the desired compound in good yields .
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of coumarin-triazole derivatives .
Scientific Research Applications
In medicinal chemistry, coumarin derivatives have been tested for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The compound has shown significant inhibitory activity against the growth of tested bacterial strains and has been found to be a potent antimicrobial agent . Additionally, coumarin derivatives have been investigated for their potential use as anticoagulants, anti-HIV agents, and DNA gyrase inhibitors .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s antimicrobial activity is attributed to its ability to form stable enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the coumarin core with the 2,6-dimethoxybenzoate moiety, which contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
